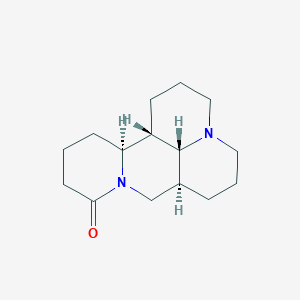
l-Sophoridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
l-Sophoridine: is a natural quinolizidine alkaloid primarily isolated from the plants Sophora alopecuroides and Euchresta japonica . It is known for its diverse pharmacological activities, including antitumor, anti-inflammatory, antiviral, antibacterial, analgesic, cardioprotective, and immunoprotective effects .
準備方法
Synthetic Routes and Reaction Conditions: : l-Sophoridine can be synthesized through various chemical reactions. One common method involves the extraction from Sophora flavescens roots, where more than 2 grams of this compound can be obtained from 1 kilogram of the plant material . The synthetic routes often involve multiple steps, including the isolation and purification of the compound.
Industrial Production Methods: : Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes drying, grinding, and solvent extraction, followed by purification steps such as crystallization and chromatography to obtain high-purity this compound .
化学反応の分析
Types of Reactions: : l-Sophoridine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: : Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products: : The major products formed from these reactions include derivatives of this compound with enhanced biological activities. For example, oxidation of this compound can yield oxysophoridine, which has shown increased antitumor activity .
科学的研究の応用
l-Sophoridine has a wide range of scientific research applications:
作用機序
The mechanism of action of l-Sophoridine involves the regulation of multiple signaling pathways. It modulates the NF-κB , TLR4/IRF3 , JNK/ERK , and Akt/mTOR pathways . This compound downregulates the expression of various cytokines and kinases, including HMG3B , bcl-2 , MMP-2 , MMP-9 , TNF-α , IL-1β , and IL-6 . These actions contribute to its antitumor, anti-inflammatory, and cardioprotective effects.
類似化合物との比較
l-Sophoridine is structurally similar to other quinolizidine alkaloids, such as sophocarpine , sophoramine , matrine , and oxymatrine . this compound is unique due to its specific molecular structure and the range of biological activities it exhibits. Unlike some of its analogs, this compound has shown minimal side effects and a broader spectrum of pharmacological activities .
特性
分子式 |
C15H24N2O |
|---|---|
分子量 |
248.36 g/mol |
IUPAC名 |
(1S,2S,9S,17R)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one |
InChI |
InChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2/t11-,12-,13-,15+/m0/s1 |
InChIキー |
ZSBXGIUJOOQZMP-PWNZVWSESA-N |
異性体SMILES |
C1C[C@H]2[C@@H]3CCCN4[C@@H]3[C@@H](CCC4)CN2C(=O)C1 |
正規SMILES |
C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



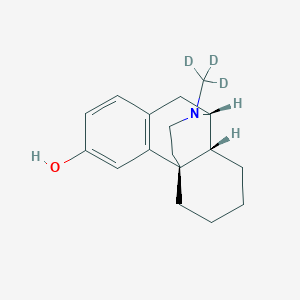
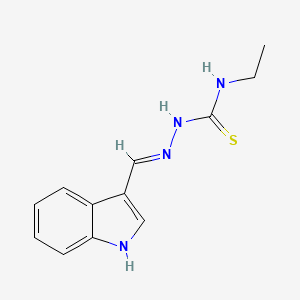

![2-bicyclo[2.2.1]hept-5-enyl 4-methylbenzenesulfonate](/img/structure/B11936906.png)
![7,8,9,10-Tetrahydrobenzo[def]chrysene-9,10-diol](/img/structure/B11936911.png)

![N-[(2R)-2-hydroxyheptadecyl]hexadecanamide](/img/structure/B11936923.png)

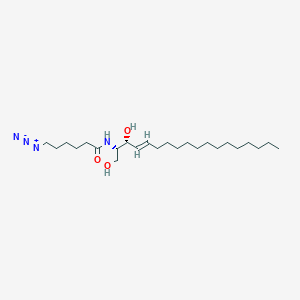
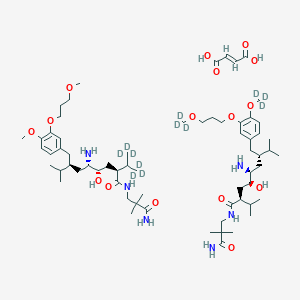
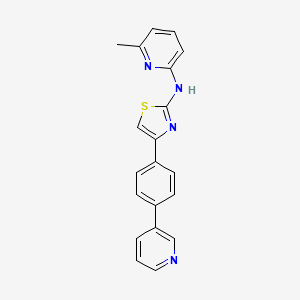

![1-(4-Pyridinyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11936964.png)
